molecular formula C6H14OS B13300990 5-Methoxypentane-2-thiol

5-Methoxypentane-2-thiol

Katalognummer: B13300990
Molekulargewicht: 134.24 g/mol
InChI-Schlüssel: DTONKQMYGQEDKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methoxypentane-2-thiol is an organic compound with the molecular formula C6H14OS It is a thiol, characterized by the presence of a sulfhydryl (-SH) group, and a methoxy group (-OCH3) attached to a pentane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxypentane-2-thiol typically involves nucleophilic substitution reactions. One common method is the reaction of 5-methoxypentane with thiourea, followed by hydrolysis to yield the desired thiol . The reaction conditions often involve the use of a base, such as sodium hydroxide, to facilitate the nucleophilic attack by the sulfur atom on the carbon atom bearing the leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methoxypentane-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine, or other mild oxidizing agents.

    Reduction: Dithiothreitol, sodium borohydride, or other reducing agents.

    Substitution: Alkyl halides, thiourea, and bases such as sodium hydroxide.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Thiols.

    Substitution: Thioethers or sulfides.

Wirkmechanismus

The mechanism of action of 5-Methoxypentane-2-thiol involves its ability to participate in redox reactions due to the presence of the thiol group. The sulfhydryl group can undergo oxidation and reduction, making it a key player in maintaining cellular redox balance. Additionally, the methoxy group can influence the compound’s reactivity and interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Methoxypentane-2-thiol is unique due to the presence of both the methoxy and thiol groups, which confer distinct chemical properties. The combination of these functional groups allows for a broader range of chemical reactions and applications compared to similar compounds.

Eigenschaften

Molekularformel

C6H14OS

Molekulargewicht

134.24 g/mol

IUPAC-Name

5-methoxypentane-2-thiol

InChI

InChI=1S/C6H14OS/c1-6(8)4-3-5-7-2/h6,8H,3-5H2,1-2H3

InChI-Schlüssel

DTONKQMYGQEDKX-UHFFFAOYSA-N

Kanonische SMILES

CC(CCCOC)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.